molecular formula C5H7BrO2 B12312646 2-(Bromomethyl)cyclopropane-1-carboxylic acid

2-(Bromomethyl)cyclopropane-1-carboxylic acid

Cat. No.: B12312646
M. Wt: 179.01 g/mol
InChI Key: IWQSHSVDKSNJTQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H7BrO2 It is a cyclopropane derivative where a bromomethyl group is attached to the cyclopropane ring, and a carboxylic acid group is also present

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the α-bromination of carbonyl compounds. For instance, the reaction of α-bromomethyl ketones with aldehydes in the presence of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) under basic conditions (Et3N) yields the desired product . This method is efficient and provides high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using molecular bromine or other brominating agents. The reaction conditions are optimized to ensure high purity and yield, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group under mild conditions to form substituted products.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

2-(Bromomethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)cyclopropane-1-carboxylic acid involves its reactivity due to the presence of the bromomethyl group and the carboxylic acid group. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The carboxylic acid group can participate in acid-base reactions, forming salts and esters. These reactions are facilitated by the strain in the cyclopropane ring, which makes the compound more reactive.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    2-(Chloromethyl)cyclopropane-1-carboxylic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and properties.

    2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Contains a hydroxymethyl group, which makes it more hydrophilic and less reactive in nucleophilic substitution reactions.

Uniqueness

2-(Bromomethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

2-(bromomethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQSHSVDKSNJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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